molecular formula C26H54 B13964018 Octadecane, 3-ethyl-5-(2-ethylbutyl)- CAS No. 55282-12-7

Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Cat. No.: B13964018
CAS No.: 55282-12-7
M. Wt: 366.7 g/mol
InChI Key: MFLJAIATZVGFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-ethyl-5-(2-ethylbutyl)octadecane typically involves the alkylation of octadecane with ethyl and butyl groups. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. Industrial production methods may involve the use of high-pressure reactors to ensure complete reaction and high yield .

Chemical Reactions Analysis

3-Ethyl-5-(2-ethylbutyl)octadecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed from these reactions vary based on the specific conditions but generally include halogenated derivatives, alcohols, and carboxylic acids .

Mechanism of Action

The mechanism of action of 3-ethyl-5-(2-ethylbutyl)octadecane in biological systems involves its interaction with cellular membranes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against fungal cells, which have unique membrane compositions .

Properties

CAS No.

55282-12-7

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

IUPAC Name

3-ethyl-5-(2-ethylbutyl)octadecane

InChI

InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3

InChI Key

MFLJAIATZVGFPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.